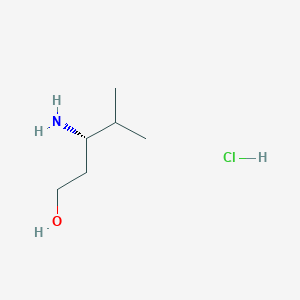
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is a complex organometallic compound with the molecular formula C22H40ClIrO2P2. It is known for its unique structure, which includes iridium as the central metal atom coordinated with phosphinoxy and phenyl groups. This compound is typically used in various catalytic processes and has significant applications in both academic and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) generally involves the reaction of iridium precursors with phosphinoxy ligands. One common method includes the reaction of iridium trichloride with 2,6-bis(di-tert-butylphosphinoxy)benzene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: Ligand substitution reactions where the phosphinoxy or phenyl groups are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under inert atmosphere
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction could produce iridium(I) complexes. Substitution reactions result in new iridium complexes with different ligands .
Applications De Recherche Scientifique
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Employed in industrial catalytic processes for the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) involves its ability to coordinate with various substrates through its iridium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in medicinal chemistry or substrate activation in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinoxy)phenylhydroiridium(III)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloroplatinum(II)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloropalladium(II)
Uniqueness
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is unique due to its iridium center, which provides distinct catalytic properties compared to its platinum and palladium analogs. Iridium complexes are known for their high stability and ability to facilitate challenging transformations, making this compound particularly valuable in catalytic applications .
Propriétés
Numéro CAS |
671789-61-0 |
|---|---|
Formule moléculaire |
C22H40ClIrO2P2 |
Poids moléculaire |
626.2 g/mol |
Nom IUPAC |
ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |
InChI |
InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |
Clé InChI |
HELSKPCZFUCUCP-UHFFFAOYSA-M |
SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
SMILES canonique |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)
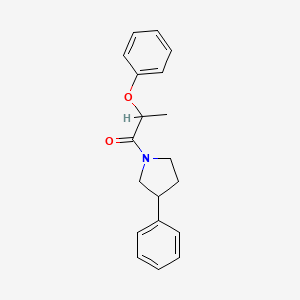
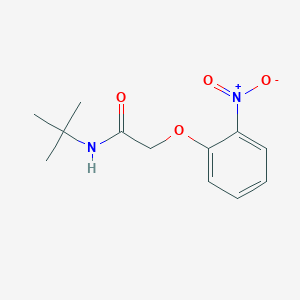
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2728046.png)
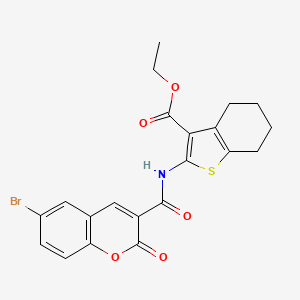


![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)
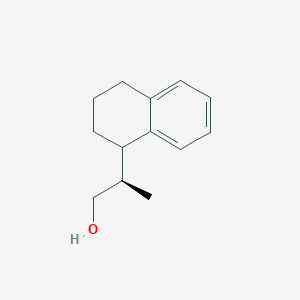
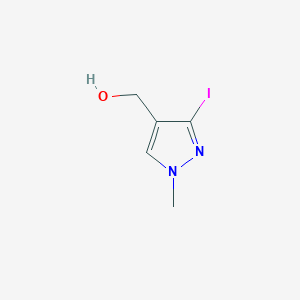
![5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide](/img/structure/B2728059.png)
